molecular formula C12H13N3O2S B135515 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide CAS No. 88918-76-7

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Cat. No. B135515
CAS RN: 88918-76-7
M. Wt: 263.32 g/mol
InChI Key: HYBOCMIZDNGJEY-UHFFFAOYSA-N
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Patent
US04816470

Procedure details

A suspension of the product from stage (a) (0.7 g) in polyphosphate ester (7 g) and chlorform (14 ml) was heated at reflux for 5 min. and then poured onto ice. The resulting suspension was stirred with ice for 20 min., then extracted with chloroform (4×20 ml) and the extract dried. Solvent was then removed and the residue purified by column chromatography (G). The title compound was obtained as a reddish semi-solid (0.38 g) which was impure and was employed directly in the next stage.
Name
product
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphate ester
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(CCC=N[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:15]([NH:18][CH3:19])(=[O:17])=[O:16])=[CH:10][CH:9]=1)#N>C(Cl)(Cl)Cl>[C:8]([CH2:9][C:10]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([CH2:14][S:15]([NH:18][CH3:19])(=[O:16])=[O:17])[CH:10]=2)[NH:7][CH:11]=1)#[N:7]

Inputs

Step One
Name
product
Quantity
0.7 g
Type
reactant
Smiles
C(#N)CCC=NNC1=CC=C(C=C1)CS(=O)(=O)NC
Name
polyphosphate ester
Quantity
7 g
Type
solvent
Smiles
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred with ice for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 min.
Duration
5 min
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×20 ml)
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
Solvent was then removed
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (G)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)CC1=CNC2=CC=C(C=C12)CS(=O)(=O)NC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.